Product packaging for Isopentyl p-anisate(Cat. No.:CAS No. 27739-29-3)

Isopentyl p-anisate

Cat. No.: B1618006
CAS No.: 27739-29-3
M. Wt: 222.28 g/mol
InChI Key: FVMBSMBXEVMMGH-UHFFFAOYSA-N
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Description

Historical Context and Emerging Research Trajectories of p-Anisate Esters

The study of esters, known for their characteristic fragrances, has a long history in organic chemistry. The flavor and fragrance industry, which has ancient roots in the trade of spices, provided much of the early impetus for the synthesis and characterization of these compounds. The advent of modern analytical techniques like gas chromatography in the 1960s revolutionized flavor chemistry, allowing scientists to identify the vast array of volatile compounds, including various esters, present in natural products.

Within this broad class, p-anisate esters, derived from p-anisic acid (4-methoxybenzoic acid), have been recognized for their potential applications. nih.gov Historically, research into simple p-anisate esters like methyl p-anisate focused on their occurrence in nature and their utility as fragrance and flavoring agents. nih.govnih.gov For instance, methyl p-anisate has been identified as a volatile compound in certain mushrooms and plants. nih.gov

More recently, research has expanded into new territories. A significant emerging trajectory is the incorporation of p-anisate moieties into more complex molecular structures, such as polymers and oligoesters, to create novel bioactive materials. researchgate.netmdpi.com These new materials are being investigated for applications in cosmetics and drug delivery, representing a shift from simple fragrance applications to advanced functional materials. researchgate.netmdpi.com

Significance within Contemporary Chemical Sciences and Related Disciplines

The significance of p-anisate esters, including isopentyl p-anisate, in modern science is multifaceted. In medicinal chemistry and cosmetology, the parent molecule, p-anisic acid, and its derivatives are explored for their bioactive properties, including antioxidant and antimicrobial effects. nih.govijari.org This has led to the development of novel (co)oligoesters containing p-anisic acid moieties designed for controlled release systems in cosmetic applications. researchgate.netmdpi.com These systems aim to deliver the bioactive compound effectively while being well-tolerated by skin cells. researchgate.netnih.gov

Furthermore, isopentyl p-methoxycinnamate, a structurally related compound, has been utilized as a UV filter in sunscreen formulations, highlighting the relevance of this class of esters in photoprotection. mdpi.com In materials science, p-anisate esters are being investigated in the context of polymer chemistry. Research into the ring-opening polymerization of monomers containing aromatic rings, similar to the p-anisate structure, is paving the way for new polyesters with tailored properties. rsc.org The study of benzoate (B1203000) esters' nonlinear optical properties also points to potential applications in materials for advanced optics. rsc.org

Fundamental Research Questions Driving this compound Investigations

The current research on this compound and related esters is driven by several fundamental questions:

Synthesis and Reactivity: What are the most efficient and selective methods for synthesizing p-anisate esters? Research explores various catalytic systems, including enzymes like lipases and different acid catalysts, to optimize reaction conditions and yields for esterification. researchgate.net Studies also investigate the chemoselective cleavage of ester versus ether bonds in anisate molecules, which is crucial for their chemical manipulation. researchgate.net

Structure-Property Relationships: How does the structure of the alcohol moiety (in this case, the isopentyl group) influence the physical, chemical, and biological properties of the p-anisate ester? This includes understanding its impact on factors like fragrance profile, solubility, and interaction with biological systems.

Bioactivity and Delivery: Can p-anisate esters be effectively incorporated into larger molecules, like polymers, to create functional materials? A key research area is the development of bioactive (co)oligoesters as controlled delivery systems for p-anisic acid, with investigations focusing on the kinetics of hydrolysis and the release profile of the active compound. researchgate.netmdpi.com

Advanced Applications: What are the potential applications of p-anisate esters beyond their traditional use in fragrances? This includes their exploration as components in advanced materials for optics, as potential biomarkers for diseases, and as active agents in cosmetic and pharmaceutical formulations. researchgate.netrsc.orgsigmaaldrich.com

Chemical and Physical Data

Below are tables detailing the key identifiers and physicochemical properties of this compound.

Table 1: Compound Identification

Identifier Value
IUPAC Name 3-methylbutyl 4-methoxybenzoate (B1229959) researchgate.net
CAS Number 27739-29-3 researchgate.net
Molecular Formula C13H18O3 researchgate.net
InChI InChI=1S/C13H18O3/c1-10(2)8-9-16-13(14)11-4-6-12(15-3)7-5-11/h4-7,10H,8-9H2,1-3H3 researchgate.net
InChIKey FVMBSMBXEVMMGH-UHFFFAOYSA-N

Table 2: Physicochemical Properties

Property Value
Molecular Weight 222.28 g/mol researchgate.net
XLogP3 3.9 researchgate.net
Monoisotopic Mass 222.125594432 Da researchgate.net
Polar Surface Area 35.5 Ų researchgate.net
Density 1.021 g/cm³ (Calculated)
Boiling Point 310.245 °C at 760 mmHg (Calculated)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O3 B1618006 Isopentyl p-anisate CAS No. 27739-29-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27739-29-3

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

3-methylbutyl 4-methoxybenzoate

InChI

InChI=1S/C13H18O3/c1-10(2)8-9-16-13(14)11-4-6-12(15-3)7-5-11/h4-7,10H,8-9H2,1-3H3

InChI Key

FVMBSMBXEVMMGH-UHFFFAOYSA-N

SMILES

CC(C)CCOC(=O)C1=CC=C(C=C1)OC

Canonical SMILES

CC(C)CCOC(=O)C1=CC=C(C=C1)OC

Other CAS No.

27739-29-3

Origin of Product

United States

Synthetic Methodologies and Strategies for Isopentyl P Anisate Construction

Classical Organic Synthesis Approaches

The traditional synthesis of isopentyl p-anisate primarily relies on well-established esterification reactions, which involve the combination of a carboxylic acid and an alcohol.

Esterification Reactions: Optimization of Reaction Conditions and Reagents

The most common method for synthesizing this compound is the Fischer-Speier esterification, which involves reacting p-anisic acid (4-methoxybenzoic acid) with isopentyl alcohol (3-methyl-1-butanol) in the presence of an acid catalyst. wikipedia.orglibretexts.org This reaction is reversible, and several strategies are employed to drive the equilibrium towards the formation of the ester product. wikipedia.orgutahtech.edu

One common strategy is to use an excess of one of the reactants, typically the less expensive one. thermofisher.comukessays.com In the synthesis of similar esters like isopentyl acetate (B1210297), an excess of the carboxylic acid is often used because it is generally cheaper and easier to remove from the final product mixture. sciepub.com Another critical factor is the removal of water, a byproduct of the reaction, which can be achieved through methods like Dean-Stark distillation or the use of drying agents. wikipedia.org

The choice of acid catalyst is also crucial. Commonly used catalysts include strong mineral acids like sulfuric acid (H₂SO₄) and phosphoric acid, as well as p-toluenesulfonic acid (TsOH). wikipedia.orgresearchgate.net The optimization of reaction conditions such as temperature and reaction time is essential for maximizing the yield. Typical Fischer esterification reactions are conducted by refluxing the mixture for several hours at temperatures ranging from 60–110 °C. wikipedia.orglibretexts.org For instance, in the synthesis of isoamyl benzoate (B1203000), optimal conditions involved a specific molar ratio of benzoic acid to isoamyl alcohol and a defined amount of p-toluene-sulfonic acid, leading to high yields. bibliomed.org

Table 1: Optimization of Fischer Esterification for Benzoate Esters
ParameterConditionEffect on YieldReference
Reactant RatioExcess of one reactant (e.g., alcohol)Shifts equilibrium to favor product formation wikipedia.org
CatalystSulfuric acid, p-toluenesulfonic acidIncreases reaction rate wikipedia.org
Temperature60–110 °C (reflux)Affects reaction rate and equilibrium wikipedia.org
Water RemovalDean-Stark apparatus, drying agentsDrives reaction to completion wikipedia.org

Precursor Synthesis and Functional Group Transformations

The synthesis of this compound requires the availability of its precursors: p-anisic acid and isopentyl alcohol.

p-Anisic Acid (4-Methoxybenzoic Acid): This carboxylic acid is naturally found in anise. wikipedia.orgforeverest.net Synthetic routes to p-anisic acid often involve the oxidation of related compounds. A historical synthesis by Auguste Cahours in 1841 involved the oxidation of anethole, a compound isolated from anise. wikipedia.org Modern methods include the oxidation of p-methoxyacetophenone or p-anisaldehyde. wikipedia.org Another approach involves the catalytic oxidation of p-methoxytoluene. chemicalbook.com A greener synthesis method has been reported starting from methyl paraben, which provides good yields and minimizes waste. asianpubs.orgasianpubs.org

Isopentyl Alcohol (3-Methyl-1-butanol): This alcohol is a primary component of fusel oil, a byproduct of ethanol (B145695) fermentation. atamankimya.com It can be separated from fusel oil by fractional distillation. atamankimya.com Synthetic methods for producing isopentyl alcohol include the condensation of isobutene and formaldehyde (B43269) followed by hydrogenation. atamankimya.com Biosynthetic routes are also being explored, involving the enzymatic conversion of 3-methylbutyryl-CoA. google.com

Mechanistic Investigations of this compound Formation

The formation of this compound via Fischer esterification follows a well-understood nucleophilic acyl substitution mechanism. wikipedia.orgmasterorganicchemistry.com The process is initiated by the protonation of the carbonyl oxygen of p-anisic acid by the acid catalyst. thermofisher.commasterorganicchemistry.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the oxygen atom of isopentyl alcohol. wikipedia.orgthermofisher.com

This attack forms a tetrahedral intermediate. masterorganicchemistry.com A proton is then transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water). wikipedia.org The elimination of a water molecule from this intermediate, followed by deprotonation of the resulting protonated ester, yields the final product, this compound, and regenerates the acid catalyst. wikipedia.orgmasterorganicchemistry.com All steps in this mechanism are reversible. masterorganicchemistry.com

Advanced Synthetic Techniques

In addition to classical methods, advanced synthetic techniques are being developed to improve the efficiency, selectivity, and environmental footprint of anisate ester synthesis.

Catalytic Systems in Anisate Ester Synthesis

The development of novel catalytic systems is a major focus of research to overcome the limitations of traditional acid catalysts, such as corrosion and difficulty in separation. sciepub.com

Enzymatic Catalysis: Lipases are enzymes that can catalyze esterification reactions under mild conditions. nih.gov For example, immobilized lipase (B570770) from Rhizomucor miehei has been used for the synthesis of isoamyl acetate. researchgate.net The use of enzymes like Candida antarctica lipase B (Novozym 435) offers high selectivity and avoids harsh reaction conditions. researchgate.net However, factors such as substrate inhibition by acetic acid and the polarity of the solvent can affect the reaction efficiency. researchgate.netresearchgate.net Using acetic anhydride (B1165640) as the acyl donor instead of acetic acid can sometimes lead to higher yields. researchgate.net

Metal-Catalyzed Synthesis: Transition metal catalysts, including those based on palladium, gold, copper, and ruthenium, have been employed for the addition of carboxylic acids to alkynes, providing an alternative route to esters. mdpi.com Rhodium complexes have been shown to catalyze the reaction of benzoic acids with alkynes to form isocoumarin (B1212949) derivatives, which are cyclic esters. clockss.org Indium metal has been reported as a mild and efficient catalyst for the synthesis of sulfonic esters from sulfonyl chlorides and alcohols. organic-chemistry.org

Organocatalysis: Organocatalysts are small organic molecules that can catalyze reactions. uni-giessen.de While direct examples for this compound are not prevalent, organocatalytic methods have been developed for various esterification and related reactions. For instance, N-bromosuccinimide (NBS) has been shown to be an effective catalyst for the esterification of various carboxylic acids with alcohols under mild conditions. mdpi.com Chiral phosphoric acids have been used as catalysts in the asymmetric synthesis of other complex molecules containing ester groups. beilstein-journals.org

Table 2: Comparison of Catalytic Systems for Ester Synthesis
Catalyst TypeAdvantagesDisadvantagesExample CatalystReference
Enzymatic High selectivity, mild conditions, environmentally friendlySlower reaction rates, potential substrate inhibition, costImmobilized Lipases (e.g., Novozym 435) nih.govresearchgate.net
Metal-catalyzed High activity, can enable alternative reaction pathwaysCost, potential toxicity, removal from productRhodium complexes, Indium clockss.orgorganic-chemistry.org
Organocatalytic Metal-free, often mild conditions, can be chiralCatalyst loading can be high, may require specific substratesN-bromosuccinimide (NBS) mdpi.com

Principles of Green Chemistry in this compound Production

Applying the principles of green chemistry to the synthesis of this compound aims to reduce waste, use less hazardous chemicals, and improve energy efficiency. sciepub.com

One key aspect is the replacement of hazardous catalysts like concentrated sulfuric acid with more benign alternatives. sciepub.com Solid acid catalysts, such as ion-exchange resins like Amberlyst-15, are a promising option. sciepub.comresearchgate.net These catalysts are environmentally benign, easy to handle, and recyclable, making the process more sustainable. sciepub.com Studies on the synthesis of isoamyl acetate have shown that Amberlyst-15 can effectively replace sulfuric acid. sciepub.com

Another green approach is the use of solvent-free reaction conditions. researchgate.net Running the reaction "neat" (without a solvent) reduces waste and simplifies purification. utahtech.eduresearchgate.net Ball-milled seashells, a natural source of calcium carbonate, have been used as a heterogeneous catalyst for the solvent-free synthesis of isoamyl acetate, achieving high yields under optimized conditions. researchgate.net

Furthermore, the development of biosynthetic pathways in engineered microorganisms, such as E. coli, represents a potential future direction for the sustainable production of esters like this compound, starting from renewable resources like glucose. osti.gov

Continuous Flow Synthesis and Microreactor Technologies

The synthesis of esters like this compound is increasingly benefiting from the adoption of continuous flow synthesis and microreactor technologies. These methods offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety profiles for handling hazardous reagents, precise control over reaction parameters (temperature, pressure, and residence time), and the potential for straightforward scaling-up and automation.

While literature specifically detailing the continuous flow synthesis of this compound is nascent, extensive research on analogous esters, such as isopentyl acetate, provides a strong model for its potential implementation. One notable study demonstrated the continuous synthesis of isopentyl acetate using an immobilized lipase (Novak et al., 2016). mdpi.com This biocatalytic approach was conducted in a two-liquid phase system within a Corning® Advanced-Flow™ Reactor (AFR™) module, a type of microreactor. mdpi.com The system was coupled with a membrane separator, which facilitated the recycling of the biocatalyst, showcasing a sustainable and efficient production model. mdpi.com

The use of immobilized enzymes, such as Candida antarctica lipase B (CALB), in flow reactors is particularly advantageous. It combines the mild reaction conditions and high selectivity of biocatalysis with the efficiency and control of flow chemistry. For the synthesis of this compound, a similar system would involve continuously feeding solutions of p-anisic acid and isopentyl alcohol through a reactor bed containing an immobilized lipase. The continuous removal of the product stream would drive the equilibrium towards the ester, potentially achieving high conversion rates and purity.

Industrial synthesis of similar esters has already embraced continuous-flow reactors with in-line water separation to achieve high throughput, a strategy directly applicable to this compound production.

Below is a data table illustrating the parameters from a relevant continuous flow synthesis study for an analogous ester, highlighting the potential conditions for this compound.

ParameterValue/ConditionSource
Reactor TypeCorning® AFR™ Module mdpi.com
CatalystImmobilized Lipase B (Candida antarctica) mdpi.com
SystemTwo-liquid phase system mdpi.com
Post-ReactionBiocatalyst recycling via membrane separator mdpi.com
AdvantageEnables high conversion and catalyst reuse mdpi.com

Stereoselective Synthesis of Chiral Analogues (if applicable to this compound or derivatives)

This compound, with the chemical structure 3-methylbutyl 4-methoxybenzoate (B1229959), is an achiral molecule. It does not possess any stereocenters and therefore exists as a single structure, not as a pair of enantiomers or diastereomers. Consequently, its direct synthesis does not require stereoselective control.

However, the principles of stereoselective synthesis become highly relevant when considering the creation of chiral analogues or derivatives of this compound. Chirality could be introduced into the molecule by modifying either the alcohol or the carboxylic acid moiety.

Potential Chiral Derivatives:

Chiral Alcohol Moiety: Instead of isopentyl alcohol (3-methyl-1-butanol), a chiral isomer such as (S)- or (R)-2-methyl-1-butanol could be used. Esterification of p-anisic acid with such a chiral alcohol would result in the corresponding chiral ester.

Chiral Carboxylic Acid Moiety: A chiral center could be introduced onto the p-anisate ring or its substituents. For example, a chiral side chain could be added to the benzene (B151609) ring.

The synthesis of such chiral derivatives would necessitate stereoselective methods to control the configuration of the newly formed stereocenters or to preserve the stereochemical integrity of a chiral starting material. Established strategies in organic synthesis could be employed:

Enzymatic Resolution: Lipases are well-known for their ability to selectively catalyze reactions with one enantiomer of a racemic mixture, a property known as enantioselectivity. mdpi.com For instance, a racemic chiral alcohol could be reacted with p-anisic acid in the presence of a lipase. The enzyme would selectively esterify one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol enantiomer. mdpi.com

Asymmetric Catalysis: A prochiral substrate could be converted into a chiral product using a chiral catalyst (metal-ligand complex or an organocatalyst). This approach creates a preference for the formation of one enantiomer over the other.

Use of a Chiral Pool: The synthesis can start from a readily available, enantiomerically pure natural product that already contains the desired stereocenter(s).

While no specific studies on the stereoselective synthesis of this compound derivatives are prominently documented, the methodologies are fundamental in the synthesis of complex organic molecules, such as pharmaceuticals and natural products. google.comcore.ac.ukliverpool.ac.uk The development of such chiral analogues could be of interest for applications where specific stereoisomers may exhibit unique biological or sensory properties.

Advanced Spectroscopic and Analytical Characterization of Isopentyl P Anisate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic molecules like Isopentyl p-anisate. dicames.online By analyzing the interactions of atomic nuclei within a magnetic field, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms. mlsu.ac.inchemistrydocs.com

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer fundamental insights into the molecular structure of this compound.

The ¹H NMR spectrum displays characteristic signals corresponding to each unique proton in the molecule. The aromatic protons on the p-substituted benzene (B151609) ring typically appear as two distinct doublets in the downfield region (around 6.8-8.0 ppm) due to the electron-withdrawing effect of the ester group and the electron-donating effect of the methoxy (B1213986) group. The protons of the methoxy group (O-CH₃) exhibit a sharp singlet further upfield. The signals for the isopentyl group's protons are found in the aliphatic region, with their chemical shifts and multiplicities determined by their proximity to the ester oxygen and by spin-spin coupling with neighboring protons. Integration of these signals provides a ratio of the number of protons in each unique environment, confirming the molecular formula.

The ¹³C NMR spectrum reveals distinct signals for each carbon atom. The carbonyl carbon of the ester is typically observed at the most downfield chemical shift (around 166 ppm). Aromatic carbons show signals in the range of approximately 113-163 ppm. The methoxy carbon appears around 55 ppm, while the carbons of the isopentyl group are located in the upfield region of the spectrum.

A representative dataset for the ¹H and ¹³C NMR of this compound is presented below.

¹H and ¹³C NMR Data for this compound

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity J (Hz) Integration ¹³C Chemical Shift (δ, ppm)
Aromatic (ortho to C=O) ~7.94 d ~8.2 2H ~167.1 (C=O)
Aromatic (ortho to OCH₃) ~7.24 d ~8.0 2H ~143.4
Methoxy (OCH₃) ~3.88 s - 3H ~129.5
Ester (OCH₂) ~4.25 t ~6.7 2H ~129.0
Isopentyl (CH₂) ~1.75 m - 2H ~127.3
Isopentyl (CH) ~1.60 m - 1H ~63.9
Isopentyl (CH₃) ~0.95 d ~6.6 6H ~51.8
~37.3
~25.0
~22.4
~21.5

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument. rsc.org

To further elucidate the complex structure and confirm assignments, a suite of two-dimensional (2D) NMR experiments is employed. researchgate.netacs.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. emerypharma.com For this compound, COSY would show correlations between adjacent protons in the isopentyl chain, for instance, between the OCH₂ protons and the adjacent CH₂ protons, and between those CH₂ protons and the CH proton, and finally between the CH proton and the terminal methyl protons. This helps to map out the connectivity of the alkyl chain. iranchembook.ir

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). emerypharma.com This allows for the unambiguous assignment of each carbon signal based on the chemical shift of the proton attached to it. For example, the aromatic proton signals would correlate with their corresponding aromatic carbon signals. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. emerypharma.com HMBC is crucial for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. emerypharma.com In this compound, HMBC would show correlations from the methoxy protons to the aromatic carbon they are attached to, and from the aromatic protons to the carbonyl carbon. It would also show correlations from the OCH₂ protons of the isopentyl group to the carbonyl carbon, confirming the ester linkage. iranchembook.ir

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, even if they are not directly coupled. researchgate.net This is particularly useful for determining the conformation and stereochemistry of a molecule. For this compound, NOESY could show correlations between the protons of the methoxy group and the aromatic protons on the same side of the benzene ring, providing conformational details. scribd.com

While standard 1D and 2D NMR techniques provide a static picture of the molecule, advanced NMR methods can offer insights into its conformational flexibility and dynamic processes. uomustansiriyah.edu.iqiranchembook.ir Techniques like variable-temperature NMR can be used to study the rates of bond rotation, for example, around the ester linkage or within the isopentyl chain. chemistrydocs.com By analyzing changes in the NMR spectrum at different temperatures, information about energy barriers for these rotations can be obtained. chemistrydocs.com

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern upon ionization. diabloanalytical.com

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. acs.org This precision allows for the determination of the elemental composition of this compound (C₁₃H₁₈O₃), distinguishing it from other compounds with the same nominal mass. nih.govnih.gov The exact mass of this compound is 222.1256 g/mol . nih.govuni.lu

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. ubc.calongdom.org This technique is instrumental in elucidating the fragmentation pathways of this compound, which provides valuable structural information. longdom.orguab.edu

Upon ionization, typically by electron impact (EI) in gas chromatography-mass spectrometry (GC-MS), this compound undergoes characteristic fragmentation. chrom-china.com The molecular ion peak [M]⁺ at m/z 222 is often observed. nih.gov Key fragmentation pathways include:

Loss of the isopentoxy radical: Cleavage of the ester bond can lead to the formation of the p-anisoyl cation at m/z 135, which is often the base peak in the spectrum. nih.gov

Loss of the p-anisate radical: This would result in an isopentyl cation at m/z 71.

McLafferty rearrangement: If applicable, this rearrangement could lead to the formation of a neutral isopentene molecule and a radical cation of p-anisic acid.

Further fragmentation of the p-anisoyl cation: The ion at m/z 135 can further lose a methyl radical to give an ion at m/z 120, or lose carbon monoxide to give an ion at m/z 107.

Predicted Fragmentation Data for this compound

m/z Predicted Ion Structure Fragmentation Pathway
222 [C₁₃H₁₈O₃]⁺ Molecular Ion
152 [C₉H₁₂O₂]⁺ Rearrangement and loss of C₄H₆
135 [C₈H₇O₂]⁺ Loss of isopentoxy radical

This table is based on predicted and commonly observed fragmentation patterns for similar esters. nih.gov

By carefully analyzing the product ion spectrum, a detailed map of the fragmentation pathways can be constructed, confirming the connectivity and functional groups present in this compound. nih.gov

High-Resolution Mass Spectrometry (HRMS)

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in a molecule. The analysis of this compound reveals characteristic vibrational modes corresponding to its ester, aromatic, and aliphatic moieties.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is defined by strong absorptions related to its primary functional groups. While a complete spectrum for the specific compound is not always published, the expected absorption bands can be accurately predicted by analyzing its structural components and data from analogous molecules like menthyl p-anisate and isopentyl acetate (B1210297). researchgate.netechemi.com The p-anisate portion of the molecule contributes distinct peaks for the carbonyl group and the aromatic ring system, while the isopentyl group shows characteristic aliphatic C-H stretches.

Key expected IR absorption bands include:

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations from the isopentyl group are found in the 2870-2960 cm⁻¹ region. researchgate.net

Carbonyl (C=O) Stretching: A strong, sharp absorption peak characteristic of the ester carbonyl group is expected around 1710-1740 cm⁻¹. Studies on related p-anisate esters show this peak appearing prominently around 1690-1715 cm⁻¹. researchgate.net

Aromatic C=C Stretching: The benzene ring gives rise to several peaks in the 1450-1620 cm⁻¹ range. A notable absorption at approximately 1612 cm⁻¹ is characteristic of the aromatic C=C group from the benzene ring. researchgate.net

Ester C-O Stretching: Two distinct C-O stretching vibrations are expected for the ester linkage. A strong, characteristic absorption for the C(=O)-O stretch appears in the 1250-1300 cm⁻¹ region, often near 1280 cm⁻¹. The O-C-C stretch from the isopentyl alcohol moiety is found in the 1100-1200 cm⁻¹ range. researchgate.net

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
Wave Number (cm⁻¹)Vibrational ModeFunctional GroupReference
~2960, ~2870C-H Asymmetric & Symmetric StretchAliphatic (Isopentyl group) researchgate.net
~1715C=O StretchEster Carbonyl researchgate.net
~1612C=C StretchAromatic Ring researchgate.net
~1280Asymmetric C-O-C StretchEster Linkage researchgate.net
~1180Symmetric C-O-C StretchEster Linkage researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary data to IR, particularly for non-polar bonds and symmetric vibrations. For this compound, Raman spectra would be expected to clearly show the aromatic ring breathing modes and the C-C backbone of the isopentyl chain. While specific data for this compound is sparse, libraries of Raman spectra for related compounds like isopentyl benzoate (B1203000) and isopentyl salicylate (B1505791) are available for comparative analysis. squarespace.comchemicalbook.com

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule, providing information about its chromophores. The primary chromophore in this compound is the p-methoxyphenyl group. This system of a benzene ring substituted with a methoxy group (an auxochrome) and a carbonyl group results in characteristic absorption bands in the UV region.

Analysis of structurally similar compounds, such as p-anisidine, reveals absorption maxima (λmax) that are indicative of π→π* electronic transitions within the aromatic ring. researchgate.net The presence of the ester functional group further influences the electronic environment. The UV-Vis spectrum is crucial not only for structural confirmation but also for quantitative analysis, as the absorbance is proportional to the concentration, a principle widely used in HPLC detection. oecd.orgoecd.org For instance, the related compound isoamyl p-methoxycinnamate is frequently quantified in cosmetic products using UV detection at wavelengths between 300 and 320 nm. researchgate.netnih.gov

Table 2: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound
Approximate λmax (nm)Electronic TransitionChromophoreReference
~235π→πp-methoxyphenyl researchgate.net
~300π→πp-methoxyphenyl researchgate.net

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are indispensable for separating this compound from complex mixtures, assessing its purity, and performing quantitative analysis. Both gas and liquid chromatography are well-suited for this compound.

Gas chromatography is an ideal method for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides both retention time data for identification and mass spectra for structural elucidation.

The electron ionization mass spectrum of this compound shows characteristic fragmentation patterns. The molecular ion peak [M]⁺ is observed at m/z 222. Key fragments include a prominent peak at m/z 135, corresponding to the stable p-anisoyl cation [CH₃OC₆H₄CO]⁺, and a peak at m/z 152, corresponding to p-anisic acid. nih.gov

Kovats retention indices are used to standardize retention times across different instruments and conditions. For this compound, reported indices vary with the polarity of the GC column, providing a reliable identification parameter. nih.gov GC-MS methods have been developed for the analysis of related sunscreen agents in cosmetic products, demonstrating the utility of this technique for quality control in complex matrices. chrom-china.com

Table 3: Gas Chromatography (GC) and Mass Spectrometry (MS) Data for this compound
ParameterValueDescriptionReference
Kovats Retention Index (Standard non-polar)1686Retention index on a non-polar stationary phase. nih.gov
Kovats Retention Index (Semi-standard non-polar)1742Retention index on a semi-polar stationary phase. nih.gov
Kovats Retention Index (Standard polar)2333Retention index on a polar stationary phase. nih.gov
Major Mass Fragments (m/z)135, 152, 153Key fragments observed in GC-MS analysis. nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, particularly in non-volatile samples or complex formulations like sunscreens. nih.govresearchgate.net Numerous validated HPLC methods exist for the simultaneous determination of various UV filters, including the closely related compound isoamyl p-methoxycinnamate. researchgate.netchrom-china.com

These methods typically employ a reverse-phase C18 column, which separates compounds based on their hydrophobicity. A gradient elution using a mobile phase composed of solvents like acetonitrile, methanol, and acidified water allows for the efficient separation of multiple components within a single run. nih.gov Detection is most commonly performed using a UV detector set at a wavelength corresponding to the compound's absorption maximum. chrom-china.com

The integration with mass spectrometry (LC-MS) provides an additional layer of confirmation, offering molecular weight and fragmentation data that, combined with retention time, allow for highly confident identification and quantification. mdpi.com

Table 4: Typical High-Performance Liquid Chromatography (HPLC) Conditions for Analysis of Related Anisate/Cinnamate Esters
ParameterConditionReference
ColumnReverse-Phase C18 (e.g., 100 mm x 4.6 mm, 2.7 µm) chrom-china.com
Mobile PhaseGradient of Acetonitrile/Methanol and buffered/acidified Water nih.gov
Flow Rate0.5 - 1.0 mL/min chrom-china.com
DetectionUV at ~310 nm nih.govchrom-china.com

Gas Chromatography (GC) and GC-MS Integration

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal. wikipedia.orglibretexts.org This technique yields exact bond lengths, bond angles, and conformational details.

This compound is a liquid at ambient temperature, which precludes the analysis of the pure compound by single-crystal X-ray diffraction without cryo-crystallization. However, structural information about the p-anisate moiety can be obtained from studies on its crystalline derivatives. Research on novel phenolic acid triazole derivatives has successfully determined the crystal structures of compounds like methyl 4-(2-bromoethoxy)benzoate. mdpi.com These studies provide highly accurate structural parameters for the p-anisate framework. The bond lengths and angles within this core aromatic ester structure are expected to be nearly identical to those in this compound, offering valuable insight into its molecular geometry. The ability to form and analyze such derivatives is a critical strategy when the target compound is not readily crystallizable. mdpi.com

Computational Chemistry Approaches for Isopentyl P Anisate Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and potential energy surfaces, which are key to predicting chemical reactivity and spectroscopic behavior.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization and Energy Calculations

Geometry optimization is a primary step in computational chemistry, aimed at finding the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. researchgate.nettennessee.edu For isopentyl p-anisate, this involves determining the optimal bond lengths, bond angles, and dihedral angles.

Density Functional Theory (DFT) has become a popular and cost-effective method for these calculations. mdpi.comnih.gov Functionals like B3LYP are commonly paired with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to model the electronic structure. smsjournals.comscholarsresearchlibrary.comsapub.org For instance, in a study on ethyl benzoate (B1203000), a structurally related ester, DFT calculations with the B3LYP/6-31G(d,p) level of theory were used to determine its optimized geometry and minimum energy. smsjournals.com The global minimum energy for ethyl benzoate was found to be approximately -499.46 atomic units (a.u.). smsjournals.com Similar calculations for this compound would yield its most stable conformation by relaxing all atomic positions.

Ab initio methods , such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer a different approach that, while often more computationally intensive, can provide highly accurate results. mpg.denih.gov These methods are derived directly from theoretical principles without reliance on experimental data for parameterization. For complex molecules, a common strategy is to perform an initial geometry optimization using a less demanding method like HF or a smaller basis set, followed by a more refined calculation at a higher level of theory, such as MP2 or coupled cluster (CCSD(T)), to obtain a more accurate final energy. mpg.de

Below is a representative table of what optimized geometric parameters for the ester group in this compound might look like, based on calculations of similar esters.

Table 1: Representative Calculated Geometric Parameters for an Aromatic Ester Moiety.
ParameterBond/AngleCalculated Value (DFT/B3LYP)
Bond LengthC=O~1.21 Å
Bond LengthC-O (ester)~1.34 Å
Bond LengthO-C (alkyl)~1.45 Å
Bond AngleO=C-O~124°
Bond AngleC-O-C~117°

Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) mapping is a crucial visualization tool used to predict the reactive behavior of a molecule. sapub.org The MEP map illustrates the charge distribution across the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, an MEP map would show a high negative potential (typically colored red) around the carbonyl oxygen and the oxygen of the methoxy (B1213986) group, indicating these are the most likely sites for electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly those on the aromatic ring. sapub.orgacs.org

Frontier Molecular Orbital (FMO) analysis provides another layer of insight into chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). lkouniv.ac.inwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. sapub.orgresearchgate.net For aromatic esters, the HOMO is typically localized on the electron-rich aromatic ring and the methoxy group, while the LUMO is often centered on the carbonyl group and the phenyl ring. researchgate.netresearchgate.net This distribution suggests that the molecule can act as an electron donor via its anisole (B1667542) moiety and as an electron acceptor at the ester group.

Table 2: Representative FMO Properties for an Aromatic Ester.
ParameterCalculated Value (eV)Implication
EHOMO~ -6.5 eVElectron-donating capability
ELUMO~ -1.2 eVElectron-accepting capability
Energy Gap (ΔE)~ 5.3 eVChemical stability and reactivity

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are widely employed to predict 1H and 13C NMR chemical shifts. nih.govosti.gov The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. nih.govacs.org These calculated shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. acs.org Recent advancements have combined DFT calculations with machine learning to achieve even higher accuracy, with root mean square deviations between predicted and experimental shifts as low as 2.10 ppm for 13C and 0.18 ppm for 1H. osti.gov

IR Spectroscopy: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the optimized molecular structure. smsjournals.com DFT methods can predict the frequencies and intensities of vibrational modes, such as the characteristic C=O stretch of the ester group (experimentally found around 1745 cm⁻¹) and the C-O stretches of the ester and ether linkages. rsc.org Comparing the computed spectrum with the experimental one helps in the assignment of vibrational bands. scholarsresearchlibrary.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. researchgate.netpsu.edu For a molecule like this compound, TD-DFT can predict the π→π* transitions associated with the aromatic system, helping to interpret the absorption bands observed experimentally. psu.eduacs.org

Table 3: Predicted vs. Experimental Spectroscopic Data for Representative Functional Groups.
SpectroscopyFunctional Group/TransitionPredicted ValueTypical Experimental Value
13C NMRC=O (Ester)~165-170 ppm~166 ppm
IRC=O Stretch~1760 cm-1 (scaled)~1715-1745 cm-1
UV-Visπ→π* (Aromatic)~250-260 nm~258 nm

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed picture of electronic properties, molecular modeling and dynamics simulations are essential for exploring the conformational flexibility and behavior of molecules in different environments over time.

Conformational Space Exploration

This compound is a flexible molecule with several rotatable single bonds: within the isopentyl group, the C-O ester bond, and the bond connecting the phenyl ring to the ester group. Exploring the conformational space aims to identify the different low-energy structures (conformers) the molecule can adopt and the energy barriers between them. researchgate.net

Systematic or stochastic search algorithms can be used to rotate these bonds and generate a multitude of possible conformations. whiterose.ac.uk Each conformation is then subjected to energy minimization using a molecular mechanics (MM) force field or a faster quantum method to identify stable conformers. acs.orgtandfonline.com Studies on similar esters show that the cis (or Z) conformation of the O=C-O-C ester moiety is strongly favored over the trans (E) conformation due to steric and dipole-dipole interactions. researchgate.netresearchgate.net The rotation around the other single bonds, such as the C-C bonds in the isopentyl chain, leads to a variety of gauche and anti conformers, each with a specific energy and population according to the Boltzmann distribution.

Solvent Effects and Intermolecular Interactions

The behavior of this compound can change significantly in the presence of a solvent. Molecular dynamics (MD) simulations are a powerful technique for studying these effects. ccsenet.org In an MD simulation, the molecule is placed in a box of explicit solvent molecules (e.g., water, chloroform, or hexane), and the movements of all atoms are calculated over time by solving Newton's equations of motion. tandfonline.comrsc.org

These simulations provide a dynamic picture of how solvent molecules arrange themselves around the solute and how intermolecular interactions, such as hydrogen bonds and van der Waals forces, influence the solute's conformation. nih.govacs.org For this compound, polar solvents would be expected to interact strongly with the polar ester and methoxy groups, while non-polar solvents would preferentially solvate the non-polar phenyl and isopentyl parts. nih.gov

Alternatively, implicit solvent models, like the Polarizable Continuum Model (PCM), can be combined with quantum chemical calculations to estimate the influence of a solvent's dielectric constant on the stability of different conformers without the computational expense of explicit simulations. researchgate.netmdpi.com Such studies on related esters have shown that solvent polarity can alter the relative energies of conformers and influence properties like optical rotation. nih.gov MD simulations can also be used to calculate thermodynamic properties, such as the free energy of solvation, which is crucial for understanding solubility. nih.gov

Cheminformatics and Data-Driven Approaches for this compound Analogues

Cheminformatics and data-driven methodologies are pivotal in the exploration and characterization of this compound and its analogues. These computational techniques leverage vast datasets of chemical information to build predictive models, enabling the efficient screening and design of new molecules with desired properties. By analyzing the relationships between molecular structure and physicochemical or sensory characteristics, these approaches accelerate the discovery of novel flavor and fragrance compounds.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a compound and its properties. researchgate.net For this compound and its analogues, QSPR models can predict various relevant characteristics, such as boiling point, vapor pressure, and importantly, sensory attributes like odor profile and intensity. These models are built by calculating a set of molecular descriptors that encode structural, topological, and electronic features of the molecules. nih.gov

The development of a robust QSPR model involves several key steps: the careful selection of a dataset of compounds with known properties, the calculation of a wide range of molecular descriptors, the use of statistical methods to select the most relevant descriptors, the construction of a mathematical model, and rigorous validation to ensure its predictive power. nih.govresearchgate.net For flavor and fragrance compounds, QSPR models have been successfully developed to predict properties like gas chromatography retention indices and flavor thresholds. researchgate.netnih.govnih.gov For instance, studies on various esters have shown that descriptors related to molecular size, shape, and electronic properties are crucial for predicting their sensory characteristics. nih.gov While specific QSPR models solely for this compound are not extensively published, the principles derived from studies on other flavor esters are directly applicable.

Below is a table illustrating the types of molecular descriptors commonly used in QSPR models for esters and the properties they help predict.

Descriptor CategorySpecific Descriptor ExamplesPredicted Property
Topological Molecular Connectivity Indices, Wiener Index, Randic IndexBoiling Point, Viscosity, Gas Chromatographic Retention Index researchgate.netmdpi.com
Geometrical (3D) Molecular Surface Area, Molecular Volume, OvalitySolubility, Odor Profile
Electronic Dipole Moment, Partial Charges, HOMO/LUMO Energies researchgate.netReactivity, Odor Intensity, Interaction with Receptors
Physicochemical LogP (Octanol-Water Partition Coefficient), Molar RefractivityBioavailability, Membrane Permeability, Flavor Threshold researchgate.netmdpi.com
Constitutional Molecular Weight, Atom Counts, Functional Group CountsGeneral physical properties

This table is a representative example and not exhaustive.

Reaction Mechanism Simulation and Transition State Analysis

Computational chemistry provides powerful tools to investigate the reaction mechanism of the synthesis of this compound, which is typically formed through Fischer esterification of p-anisic acid and isopentyl alcohol. praxilabs.com Density Functional Theory (DFT) is a widely used method for simulating such reactions, allowing for the detailed study of the reaction pathway, including the identification of intermediates and transition states. rsc.orgresearchgate.net

The acid-catalyzed esterification mechanism involves several steps: protonation of the carboxylic acid's carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and subsequent elimination of a water molecule to form the ester. researchgate.netmasterorganicchemistry.com Computational simulations can model each of these steps, calculating the energy changes and activation barriers involved. conicet.gov.ar By optimizing the geometries of reactants, intermediates, transition states, and products, a detailed potential energy surface for the reaction can be constructed. rsc.org

Transition state analysis is crucial for understanding the kinetics of the reaction. By locating the transition state structure for the rate-determining step, the activation energy can be calculated, which is directly related to the reaction rate. rsc.org Methods like Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that a found transition state indeed connects the reactant and product of a specific step. rsc.orgresearchgate.net Vibrational frequency analysis helps to characterize the stationary points on the potential energy surface; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org Such studies on similar esterification reactions have provided insights into the catalytic role of the acid and the influence of substituents on the reactants. researchgate.net

Computational MethodApplication in this compound SynthesisKey Findings from Analogous Systems
Density Functional Theory (DFT) Geometry optimization of reactants, intermediates, and transition states. rsc.orgresearchgate.netElectron-withdrawing groups on the carboxylic acid can facilitate the reaction. researchgate.net
Transition State Search Algorithms Locating the highest energy point along the reaction coordinate.The rate-determining step is often the nucleophilic attack or the removal of water.
Intrinsic Reaction Coordinate (IRC) Confirming the connection between a transition state and its corresponding reactant and product. rsc.orgProvides a clear visualization of the reaction pathway at the molecular level.
Solvent Models (e.g., PCM) Simulating the reaction in a solvent to account for solvent effects on the energetics. conicet.gov.arThe reaction energetics can be significantly influenced by the polarity of the solvent.

This table summarizes common computational approaches and general findings applicable to the study of this compound synthesis.

Application of Machine Learning and Artificial Intelligence in this compound Research

Furthermore, ML algorithms can be used to build predictive models for chemical reactivity and stability. rsc.org For example, an ML model could be trained to predict the yield of the esterification reaction to produce this compound under different conditions (temperature, catalyst, reactant ratios), thereby facilitating the optimization of the synthesis process. mdpi.com Recent research has demonstrated the use of ML to predict various properties of esters, including hydrolysis rates and thermophysical properties, which are important for product formulation and stability. researchgate.netresearchgate.net

The synergy between human expertise and AI is a key aspect of this new approach. AI can rapidly screen vast chemical spaces and identify promising candidates, which can then be synthesized and evaluated by human experts, creating a powerful and efficient discovery pipeline. visium.comistitutomarangoni.com

AI/ML ModelApplication in this compound ResearchPotential Outcome
Graph Neural Networks (GNNs) Learning relationships between molecular structure and odor perception. personalcareinsights.comPrediction of the odor profile for novel this compound analogues.
Generative Adversarial Networks (GANs) Designing new molecules with target sensory properties.Creation of novel flavor compounds with unique characteristics.
Random Forest / Support Vector Machines Building QSPR models to predict physicochemical properties. researchgate.netAccurate prediction of properties like boiling point or solubility for formulation.
Recurrent Neural Networks (RNNs) Translating molecular representations (SMILES) into procedural synthesis text. mdpi.comGeneration of synthetic procedures for this compound analogues.
Deep Learning for Reaction Prediction Predicting the outcome and yield of esterification reactions.Optimization of synthesis conditions for higher efficiency and sustainability.

This table illustrates the application of various AI/ML models in the research of flavor and fragrance compounds like this compound.

Natural Occurrence and Biosynthetic Pathways of P Anisate Esters

Identification of Natural Sources and Biological Contexts of p-anisate Esters

Esters of p-anisic acid are found in a variety of natural settings, contributing to the aromatic profiles of plants, fruits, and fungi. While isopentyl p-anisate itself is less commonly documented in natural sources, its simpler analogs, methyl p-anisate and ethyl p-anisate, are well-recognized constituents of several species. These compounds often play roles in plant-insect interactions, such as attracting pollinators. nih.gov

Methyl p-anisate has been identified in cocoa, guava, mushrooms, and starfruit. sigmaaldrich.comchemdad.comsigmaaldrich.com It is also a volatile compound released by Mycobacterium tuberculosis. chemicalbook.com Ethyl p-anisate is reported to be found in feijoa fruit, white wine, and guava. chemicalbook.com The presence of these related esters suggests a common biochemical origin rooted in the metabolism of aromatic compounds within these organisms. Chlorinated anisyl metabolites are notably produced by various Basidiomycetes fungi, such as the smokey polypore (Bjerkandera adusta) and the sulfur tuft (Hypholoma fasciculare), where they are part of a complex array of secondary metabolites. researchgate.net

Table 1: Natural Sources of Selected p-Anisate Esters

Compound Natural Source(s)
Methyl p-anisate Cocoa, Guava, Mushroom, Starfruit, Trametes graveolens
Ethyl p-anisate Feijoa Fruit, White Wine, Plum, Guava, Starfruit

Elucidation of Biosynthetic Pathways of Anisate Derivatives in Microorganisms and Plants

The biosynthesis of anisate derivatives is intrinsically linked to the shikimate and phenylpropanoid pathways, which are central to the formation of aromatic compounds in plants and microorganisms. nih.govfrontiersin.org The core C6-C1 structure of benzoic acids, the precursor to p-anisate, is formed through the shortening of the propyl side chain of cinnamic acid. nih.gov

In plants, the process begins with the amino acid L-phenylalanine, which is converted to trans-cinnamic acid by the enzyme L-phenylalanine ammonia-lyase (PAL). nih.gov Cinnamic acid is the branch point for a vast array of phenylpropanoids. Its conversion to benzoic acids can occur through several routes, and subsequent modifications like methylation lead to p-anisic acid. nih.gov

In microorganisms like Pseudomonas, the biosynthesis of benzoate (B1203000) has been engineered by creating pathways that convert L-phenylalanine to benzoic acid. researchgate.net This involves a sequence of enzymatic reactions:

L-phenylalanine ammonia (B1221849) lyase (PAL) converts L-phenylalanine to cinnamic acid.

Cinnamate:CoA ligase (CNL) activates cinnamic acid to cinnamoyl-CoA.

A series of hydratase, dehydrogenase, and ketohydrolase enzymes transform cinnamoyl-CoA into benzoic acid. researchgate.net

From the central precursor chorismate in the shikimate pathway, microorganisms can produce p-hydroxybenzoic acid (PHBA), a key intermediate. frontiersin.orgnih.gov This pathway is often targeted for engineering to increase the yield of aromatic compounds. nih.gov

Biocatalytic Synthesis of p-anisate Esters (e.g., enzymatic esterification by lipases)

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing esters like this compound. mdpi.commdpi.com Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are the most commonly used enzymes for this purpose due to their low cost, broad availability, and ability to function under mild conditions without cofactors. thieme-connect.com

Under conditions of low water activity, lipases can catalyze the reverse reaction of hydrolysis—esterification. thieme-connect.com The synthesis of p-anisate esters is achieved by reacting p-anisic acid (or its simpler esters via transesterification) with an alcohol, such as isopentyl alcohol. This enzymatic method avoids the harsh conditions and side-product formation associated with chemical synthesis. mdpi.comthieme-connect.com

Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), often sold as Novozym 435, are particularly effective. researchgate.net Immobilization enhances enzyme stability and allows for easy separation from the reaction mixture and reuse. The reaction yield can be optimized by controlling parameters such as temperature, solvent, and the molar ratio of substrates. thieme-connect.comresearchgate.net Using an excess of the acyl donor or the alcohol can shift the reaction equilibrium toward the formation of the ester product. thieme-connect.com

Genetic and Metabolic Engineering Strategies for Enhanced Production of p-anisate Derivatives

To improve the microbial production of p-anisate derivatives and their precursors, scientists employ sophisticated genetic and metabolic engineering techniques. The primary goals are to increase the metabolic flux towards the target compound and to prevent its degradation or diversion into competing pathways. nih.gov

Key strategies often focus on the shikimate pathway, which produces the universal aromatic precursor, chorismate. frontiersin.org Common targets for modification in host organisms like Escherichia coli, Corynebacterium glutamicum, and Pseudomonas putida include:

Enhancing Precursor Supply : The availability of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), the initial building blocks of the shikimate pathway, is often a limiting factor. acs.org Engineering the carbohydrate phosphotransferase system (PTS) or deleting genes for enzymes like pyruvate (B1213749) kinase (Pyk) can increase the intracellular pool of PEP. acs.org

Overcoming Feedback Inhibition : Many key enzymes in the pathway are subject to feedback inhibition by the final products. Using feedback-resistant (fbr) variants of enzymes like DAHP synthase (encoded by aroG) and chorismate mutase is a common strategy. frontiersin.orgnih.gov

Blocking Competing Pathways : To channel the metabolic flux towards the desired product, genes for enzymes that lead to competing byproducts are deleted. For the production of p-hydroxybenzoic acid (PHBA), a precursor to anisates, genes like pobA (encoding p-hydroxybenzoate hydroxylase, which degrades the product) and others that divert chorismate to different amino acids (pheA, trpE) are often knocked out. researchgate.netnih.gov

Expressing Heterologous Genes : Introducing genes from other organisms can create novel production pathways. For instance, expressing ubiC (chorismate lyase) is crucial for converting chorismate to PHBA. nih.govnih.gov

One study successfully engineered P. putida to produce PHBA from glucose by deleting genes for product degradation (pobA) and competing pathways (pheA, trpE), while overexpressing a feedback-resistant DAHP synthase and chorismate lyase. nih.gov These combined strategies significantly enhance the yield of valuable aromatic precursors for compounds like p-anisate esters.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
p-Anisic acid
Methyl p-anisate
Ethyl p-anisate
Isopentyl alcohol
L-phenylalanine
trans-Cinnamic acid
Cinnamoyl-CoA
Benzoic acid
Chorismate
p-Hydroxybenzoic acid (PHBA)
Phosphoenolpyruvate (PEP)
Erythrose-4-phosphate (E4P)
3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP)

Investigation of Biological Activities and Molecular Mechanisms of Isopentyl P Anisate

In Vitro and In Silico Bioactivity Screening Methodologies

The initial exploration of a compound's therapeutic potential often begins with broad screening using laboratory (in vitro) and computational (in silico) methods. These techniques help to efficiently predict and identify potential biological targets and activities before proceeding to more complex biological models.

Target identification is a critical first step in drug discovery, aiming to pinpoint the specific biomolecules (e.g., receptors, enzymes) with which a compound interacts to exert its effect. Methodologies for this include in silico virtual screening, which computationally 'docks' a ligand like isopentyl p-anisate into the binding sites of known protein structures to predict binding affinity. cranfield.ac.uk Such computational models can rapidly screen large databases of potential biological targets.

Following in silico prediction, receptor binding assays are performed in vitro to validate these interactions. These assays measure the binding of a ligand to its receptor, which can be conducted on cultured cells or isolated cell membranes expressing the target receptor. google.com For instance, assays can be designed to measure the disruption of a known ligand-receptor interaction or to detect downstream signaling events following the binding of a new compound. google.com While specific receptor binding targets for this compound have not been detailed in the available literature, these standard methodologies would be employed for their identification. High-throughput screening programs like ToxCast utilize a battery of such assays to evaluate the interaction of chemicals with key molecular targets, such as nuclear receptors. ecetoc.org

Enzymes are crucial targets for therapeutic intervention, and studies often investigate whether a compound can inhibit or enhance their activity. Lipases, for example, are a class of enzymes whose activity can be modulated. While often studied in the context of synthesis, such as the lipase-catalyzed production of esters mdpi.comresearchgate.net, they are also targets for inhibition.

Enzyme inhibition assays are a common screening method. For example, the inhibitory potential against porcine pancreatic lipase (B570770) can be evaluated by measuring the rate at which the enzyme hydrolyzes a substrate like p-nitrophenyl butyrate (B1204436) (pNPB) in the presence and absence of the test compound. nih.gov A reduction in the production of p-nitrophenol indicates enzymatic inhibition. nih.gov Similarly, the activity of enzymes like α-glucosidase can be assessed to screen for potential anti-diabetic properties. nih.gov Although specific studies detailing the modulation of enzymatic activity by isolated this compound are not prominent, these established assay formats provide the framework for such investigations.

Target Identification and Receptor Binding Assays

Molecular Interaction Profiling with Biomolecules (e.g., proteins, nucleic acids)

Understanding how a compound physically interacts with biological macromolecules like proteins and nucleic acids at an atomic level is fundamental to elucidating its mechanism of action. This is often achieved through a combination of computational and experimental techniques.

Computational methods are indispensable for predicting and analyzing the interaction between a small molecule (ligand) and its protein target. researchgate.net

Ligand-Protein Docking : This technique computationally places a ligand into the binding site of a protein to predict its preferred orientation and binding affinity. galaxyproject.org The process involves sampling numerous possible conformations of the ligand within the protein's binding pocket and using a scoring function to rank them. galaxyproject.orgplos.org This approach helps in identifying the most likely binding mode.

Molecular Dynamics (MD) Simulations : Following docking, MD simulations are often used to refine the results. MD simulations model the movement of every atom in the protein-ligand complex over time, accounting for the flexibility of both the protein and the ligand in a simulated physiological environment. plos.orgijpras.com This dynamic simulation provides a more accurate estimation of the binding free energy and stability of the interaction, improving the reliability of the predictions made by docking alone. plos.org These in silico approaches are standard for predicting how a compound like this compound might interact with potential protein targets.

Interactions with nucleic acids can also be modeled. Antisense nucleic acid molecules, for example, are designed to bind to specific target RNA sequences through hydrogen bonding, thereby altering the activity of the target RNA. google.com Computational tools can help predict these RNA-ligand interactions.

Cellular and Subcellular Mechanistic Investigations

To understand the physiological relevance of a compound, its effects must be studied within living cells. These investigations aim to uncover how a compound influences cellular health, function, and signaling networks.

This compound has been implicated in the modulation of significant cellular signaling pathways associated with disease.

A study combining metabolomics and transcriptomics on neuroblastoma (NB) tissue samples identified isoamyl p-anisate as one of the metabolites that was significantly downregulated in high-grade neuroblastoma compared to low-grade cases. nih.gov This research highlighted the dysregulation of several key pathways linked to cell death and cancer progression. nih.gov The joint analysis specifically pointed to significant alterations in the cAMP signaling pathway and the PI3K-Akt signaling pathway in high-grade neuroblastoma. nih.gov The aberrant activation of the PI3K-Akt pathway is a known mechanism in the progression of several cancers. nih.gov

Table 1: Differential Abundance of Isoamyl p-anisate in Neuroblastoma An interactive data table based on data from a joint metabolomics-transcriptomics analysis.

Compound Molecular Formula Fold Change (High-Grade vs. Low-Grade) p-value Regulation
Isoamyl p-anisate C₁₃H₁₈O₃ 0.74 0.0324 Down

Data sourced from a study on neuroblastoma, indicating that Isoamyl p-anisate levels are lower in high-grade tumors. nih.gov

Furthermore, isoamyl p-anisate was identified as a constituent of a Zingiber cassumunar extract that exhibited anti-inflammatory properties. nih.gov This extract was shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response in RAW264.7 macrophage cells. The mechanism of this suppression was linked to the modulation of several critical inflammatory signaling pathways. Specifically, the extract inhibited the phosphorylation of ERK, p38 MAPK, and Akt, key proteins in these pathways. nih.govresearchgate.net

Table 2: Anti-Inflammatory Activity of an Extract Containing Isoamyl p-anisate An interactive data table showing the inhibitory concentrations (IC₅₀) of a plant extract containing Isoamyl p-anisate on inflammatory mediators in LPS-stimulated RAW264.7 cells.

Inflammatory Mediator IC₅₀ (µg/mL)
Nitric Oxide (NO) 7.2
Tumor Necrosis Factor-α (TNF-α) 23.4
Interleukin-1β (IL-1β) 19.8

These findings suggest that the plant extract, which contains Isoamyl p-anisate among other phenylbutenoids, potently inhibits key inflammatory markers. nih.govresearchgate.net

These findings suggest that this compound may exert biological effects by influencing integral cellular signaling cascades involved in cancer progression and inflammation.

Table of Mentioned Compounds

Compound Name Synonym(s)
This compound Isoamyl p-anisate; 3-methylbutyl 4-methoxybenzoate (B1229959)
p-nitrophenyl butyrate pNPB
Lipopolysaccharide LPS
Nitric Oxide NO
Tumor Necrosis Factor-α TNF-α

Structure-Activity Relationship (SAR) Studies for this compound and its Analogues

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and toxicology for understanding how the chemical structure of a compound influences its biological activity. alazharpharmacy.com For this compound, SAR analyses can provide insights into the contributions of its core components: the p-anisate (4-methoxybenzoate) head and the isopentyl (3-methylbutyl) tail.

While direct SAR studies on this compound are limited, research on analogous ester compounds offers valuable perspectives. For instance, studies on benzoate (B1203000) and salicylate (B1505791) esters reveal how modifications to the aromatic ring and the alcohol moiety affect their properties.

In the context of fragrance and flavor, the structure of an ester is paramount. Isopentyl acetate (B1210297), for example, is known for its distinct banana-like odor. The replacement of the acetyl group with a p-anisoyl group in this compound significantly alters its olfactory properties. The p-anisate group, with its methoxy (B1213986) substitution on the benzene (B151609) ring, contributes a different electronic and steric profile compared to the simple methyl group of acetate.

SAR studies on other biologically active esters have shown that both the acidic and alcohol portions of the ester are critical for activity. For a series of quinuclidinone-based benzoate derivatives synthesized as potential anti-cancer agents, the substituents on the benzoate ring and the structure of the ester or amide linkage were found to be crucial for their cytotoxic effects. rsc.org Similarly, in studies of inhibitors for influenza virus neuraminidase, modifications to the aromatic ring and the side chains of phenyl ether derivatives led to significant differences in inhibitory activity. nih.govresearchgate.net These studies highlight the importance of specific functional groups and their spatial arrangement for biological interactions. researchgate.net

For this compound, key structural features for SAR consideration would include:

The Isopentyl Group: The branched nature and length of this alkyl chain influence its lipophilicity and how it fits into receptor pockets or enzyme active sites.

The Ester Linkage: This group is susceptible to hydrolysis, which can lead to the release of p-anisic acid and isopentyl alcohol. The stability of this linkage is a key factor in its biological persistence.

The p-Anisate Moiety: The benzene ring and the methoxy group at the para position are crucial. The methoxy group can participate in hydrogen bonding and influences the electron distribution of the aromatic ring, which can affect its interaction with biological targets.

Table 2: Structural Components of this compound for SAR Analysis

Structural ComponentPotential Influence on Activity
Isopentyl (3-methylbutyl) groupLipophilicity, steric interactions, binding affinity.
Ester (carboxylate) linkageSite for metabolic hydrolysis, polarity, hydrogen bond accepting capability.
Benzene ringAromatic interactions (e.g., pi-stacking), core scaffold.
Para-methoxy groupElectronic effects, hydrogen bond accepting capability, metabolic susceptibility.

Chemotactic and Olfactory Response Studies of Related Anisate Esters (e.g., in model organisms)

The study of how chemical structure relates to olfactory perception is a key area of chemosensory research. Model organisms like the fruit fly (Drosophila melanogaster) and the nematode (Caenorhabditis elegans) are frequently used to investigate the neural basis of olfaction and chemotaxis. wormweb.orgdb-thueringen.de These studies often involve exposing the organisms to a range of volatile compounds, including esters, to map the responses of their olfactory systems. biorxiv.org

Studies in mammals have shown that the olfactory system can discriminate between closely related compounds. nih.gov For aliphatic esters, both the length of the carbon chain and the position of the ester group can influence the response of olfactory glomeruli. nih.gov This suggests a chemotopic organization in the olfactory bulb, where the structural features of an odorant molecule are mapped to specific spatial patterns of neural activity. nih.gov

For anisate esters like this compound, the key features driving olfactory and chemotactic responses would be the combination of the aromatic anisate portion and the aliphatic isopentyl chain. The size, shape, and functional groups of the molecule determine how it interacts with specific odorant receptors. The response of a model organism would depend on whether its repertoire of receptors includes one or more that can bind effectively to this compound, leading to either attraction or repulsion.

Table 3: Factors Influencing Olfactory and Chemotactic Responses to Esters

FactorDescriptionReference
Chemical Structure The carbon chain length, branching, and functional groups of the ester determine its interaction with odorant receptors. nih.govresearchgate.net
Odorant Receptors (ORs) The specific set of ORs expressed by an organism determines its range of detectable odors. wormweb.orgresearchgate.net
Neural Processing The pattern of activation in the olfactory bulb and higher brain centers translates receptor activation into a behavioral response (attraction/repulsion). nih.gov
Ecological Niche The olfactory sensitivities of a species are often adapted to the relevant chemical cues in its environment, such as food sources. biorxiv.org

Environmental Disposition and Transformation of Isopentyl P Anisate

Environmental Persistence and Degradation Pathways of Estersmst.dkumweltbundesamt.de

Abiotic Transformation Mechanisms (e.g., hydrolysis, photolysis, oxidation)

Abiotic processes, which are non-biological in nature, play a crucial role in the initial breakdown of esters in the environment. nih.gov These transformations are influenced by factors such as pH, temperature, and the presence of sunlight.

Hydrolysis: Hydrolysis is a primary degradation pathway for carboxylic acid esters. epa.gov This chemical reaction involves the cleavage of the ester bond by water, resulting in the formation of the parent alcohol and carboxylic acid. In the case of Isopentyl p-anisate, hydrolysis would yield isopentyl alcohol and p-anisic acid. researchgate.net The rate of hydrolysis is significantly influenced by pH, with the reaction being catalyzed by both acids and bases. nih.gov Generally, the conditions found in many natural waters and soils facilitate this process. For many esters, this transformation is a key step that precedes further biodegradation. nih.gov

Photolysis: Photolysis, or photodegradation, involves the breakdown of a chemical by light energy. Esters can undergo direct photolysis if they absorb light within the solar spectrum or indirect photolysis, which is mediated by other light-absorbing substances in the environment, such as humic acids. acs.org Indirect photolysis often involves reactions with photochemically generated reactive species like hydroxyl radicals (•OH). acs.org For aromatic esters, the benzene (B151609) ring can absorb UV radiation, potentially leading to transformation. Studies on related compounds, like organophosphate esters, show that transformation processes in the atmosphere can produce new pollutants that may be more persistent than the parent compounds. acs.org

Oxidation: In the atmosphere, organic compounds can be oxidized, primarily through reactions with hydroxyl radicals (•OH). copernicus.org Volatilized esters can undergo such reactions, which can be a significant pathway for their atmospheric removal. The rate of this reaction depends on the chemical's structure and the concentration of atmospheric oxidants.

Mechanism Description Primary Products for this compound Influencing Factors
Hydrolysis Cleavage of the ester bond by reaction with water.Isopentyl alcohol, p-Anisic acidpH, Temperature
Photolysis Degradation by sunlight, either directly or indirectly.Varies; may include hydroxylated derivatives or cleavage products.Light intensity, Presence of photosensitizers (e.g., humic acid)
Oxidation Reaction with atmospheric oxidants, primarily hydroxyl radicals.Varies; typically leads to more polar and smaller molecules.Concentration of oxidants, Sunlight

Biotic Transformation Mechanisms: Microbial Metabolism and Biodegradation Pathwaysuts.edu.aumdpi.com

Biodegradation is often the most significant pathway for the ultimate removal of esters from the environment. nih.gov A wide variety of microorganisms in soil and aquatic systems possess the necessary enzymes to break down these compounds. nih.govresearchgate.net

Microbial metabolism of esters typically begins with the enzymatic hydrolysis of the ester linkage. researchgate.net This is accomplished by extracellular or intracellular enzymes called esterases and lipases, which are ubiquitous in bacteria and fungi. mdpi.com This initial step mirrors abiotic hydrolysis, producing an alcohol and a carboxylic acid. researchgate.net For this compound, this would result in isopentyl alcohol and p-anisic acid.

These primary degradation products are generally less complex and more bioavailable than the parent ester. They can be readily utilized by microorganisms as carbon and energy sources, entering central metabolic pathways and ultimately being mineralized to carbon dioxide and water under aerobic conditions. nih.govnih.gov p-Anisic acid, for instance, is a known biodegradable compound that can be metabolized by various microbes. mdpi.com The microbial conversion of biomass into esters is a recognized natural process, and the enzymes involved, such as alcohol acyltransferases (AATs), catalyze the condensation of alcohols and acyl-CoAs to form esters. nih.gov

Environmental Partitioning and Transport Modelinguts.edu.au

How a chemical moves and where it accumulates in the environment is determined by its physical and chemical properties. Modeling tools are used to predict this distribution.

Fugacity-Based Models for Multi-Media Distribution (Air, Water, Soil, Sediment)

Fugacity-based models are powerful tools for predicting the environmental distribution of a chemical. wikipedia.org Fugacity can be understood as the "escaping tendency" of a chemical from a particular phase. At equilibrium, the fugacity of a chemical will be equal in all environmental compartments (air, water, soil, sediment). researchgate.net

These models, such as the Equilibrium Criterion (EQC) model, use key physicochemical properties to calculate the partitioning of a chemical. cyf-kr.edu.pltrentu.ca The model calculates fugacity capacities (Z-values) for each medium, which represent the capacity of that medium to absorb the chemical. wikipedia.org By combining these with emission rates and degradation rates, the model can predict the concentrations and residence times of the chemical in each compartment. trentu.ca

For this compound, the necessary input data would include its molecular weight, vapor pressure, water solubility, and octanol-water partition coefficient (log Kow). trentu.ca Its relatively high log Kow suggests a tendency to partition into organic-rich phases like soil and sediment rather than remaining in the water column. nih.gov

Table of Physicochemical Properties for this compound

Property Value Source
Molecular Formula C13H18O3 nih.gov
Molecular Weight 222.28 g/mol nih.gov
log Kow (Octanol-Water Partition Coefficient) 3.9 nih.gov

| Kovats Retention Index (Standard non-polar) | 1686 | nih.gov |

Leaching and Runoff Potential Assessment

The potential for a chemical to leach through the soil into groundwater or be carried away by surface runoff is critical for assessing its environmental impact.

Leaching: The movement of a chemical downward through the soil profile with infiltrating water is known as leaching. This potential is inversely related to the chemical's tendency to adsorb to soil particles, which is often estimated using the soil organic carbon-water (B12546825) partitioning coefficient (Koc). nih.gov Chemicals with high Koc values bind tightly to soil and are less likely to leach. The high log Kow of this compound suggests it will have a high Koc, indicating a low potential to leach into groundwater. nih.govmdpi.com Instead, it is more likely to be retained in the upper soil layers.

Runoff: Transport via surface runoff can occur in two ways: dissolved in the water or adsorbed to eroded soil particles. Given its expected strong adsorption to soil, this compound is more likely to be transported via soil erosion during heavy rainfall events rather than in the dissolved phase. mdpi.com This is a common transport pathway for persistent organic pollutants with similar properties. nih.gov

Identification and Characterization of Environmental Transformation Productsmdpi.com

The breakdown of this compound in the environment, through both abiotic and biotic pathways, is expected to generate specific transformation products. Identifying these products is key to understanding the full environmental impact, as they may have their own distinct properties. dokumen.pubmdpi.com

The primary and most predictable transformation products result from the hydrolysis of the ester bond. researchgate.net

p-Anisic Acid (4-Methoxybenzoic Acid): This is the carboxylic acid portion of the molecule. It is a known natural compound and has been shown to be biodegradable. mdpi.comcosmileeurope.eu Further microbial degradation would likely involve demethylation followed by cleavage of the aromatic ring.

Isopentyl Alcohol (Isoamyl Alcohol or 3-Methyl-1-butanol): This is the alcohol portion of the molecule. Isopentyl alcohol is a common, relatively simple alcohol that is readily biodegradable by a wide range of microorganisms. researchgate.net

Further degradation of these initial products would lead to simpler, non-toxic organic molecules and eventually mineralization. Under atmospheric conditions, oxidation reactions could lead to a more complex mixture of hydroxylated and fragmented products. acs.org

Table of Potential Environmental Transformation Products of this compound

Parent Compound Transformation Pathway Primary Transformation Products Further Fate
This compound Hydrolysis (Abiotic & Biotic) p-Anisic acid Biodegradation (demethylation, ring cleavage)

Bioaccumulation and Biomagnification Potential Modeling in Environmental Systems

The potential for a chemical substance to accumulate in living organisms is a critical aspect of its environmental risk assessment. For many organic compounds, including this compound and structurally related substances, direct experimental measurement of bioaccumulation can be complex and resource-intensive. Consequently, computational modeling, particularly the use of Quantitative Structure-Activity Relationship (QSAR) models, serves as a reliable and widely accepted alternative for predicting bioaccumulation potential. europa.euumweltbundesamt.de These models estimate the tendency of a chemical to be taken up and stored in the tissues of an organism, primarily based on its physicochemical properties and molecular structure. umweltbundesamt.deuni-halle.de

Modeling of Bioaccumulation Potential

The primary metric used to quantify bioaccumulation in aquatic species is the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism (like fish) to its concentration in the surrounding water at equilibrium. QSAR models are frequently employed to predict the BCF. europa.eu

A key parameter for these predictions is the octanol-water partition coefficient (log KOW), which measures a chemical's hydrophobicity, or its tendency to partition into fatty tissues rather than water. umweltbundesamt.de For neutral, nonpolar organic substances with a log KOW between 1 and 6, the relationship between log KOW and the logarithm of the BCF (log BCF) is considered to be nearly linear. umweltbundesamt.de

In the case of isopentyl p-methoxycinnamate, a compound structurally similar to this compound, its bioaccumulation potential has been evaluated using established QSAR models as recommended by the European Chemicals Agency (ECHA). europa.eu An experimentally determined log KOW of 4.78 was used as a primary input for these models. europa.eu

Two principal QSAR models were utilized:

EPI Suite™ - BCFBAF Program: This model, developed by the U.S. Environmental Protection Agency (EPA), calculates the BCF based on the chemical's structure and its log KOW value. europa.euumweltbundesamt.de Using the fragment-based approach of Meylan et al. (1999), the BCFBAF v3.00 program calculated a BCF of 662 L/kg and a corresponding log BCF of 2.82 for isopentyl p-methoxycinnamate. europa.eu

CAESAR BCF Model: The CAESAR (Chemical Activity, Exposure, and Risk Assessment) model is another validated QSAR tool. europa.eu This model predicted a significantly lower BCF value of 28 L/kg, which corresponds to a log BCF of 1.45. europa.eu The CAESAR model is based on a neural network trained with a dataset of 473 compounds with experimentally determined BCF values. europa.eu

The results from both models are below the regulatory threshold of 2000 L/kg, which is the criterion for classifying a substance as "bioaccumulative" under regulations like REACH. europa.eu Therefore, based on these validated modeling studies, isopentyl p-methoxycinnamate is not considered to be bioaccumulative. europa.eu

Table 1: Physicochemical Input for Bioaccumulation Modeling of Isopentyl p-methoxycinnamate This interactive table displays the key physicochemical property used in the QSAR models.

Parameter Value Method Source
log KOW 4.78 Experimental (OECD TG 123) europa.euservice.gov.uk

Table 2: Predicted Bioaccumulation Potential of Isopentyl p-methoxycinnamate using QSAR Models This interactive table summarizes the outputs from the different QSAR models used to assess the bioconcentration factor (BCF).

QSAR Model Predicted BCF (L/kg wet weight) Predicted log BCF Conclusion Source
EPI Suite™ (BCFBAF v3.00) 662 2.82 Not Bioaccumulative europa.eu

Biomagnification Potential

Biomagnification is the process whereby the concentration of a substance increases in organisms at successively higher levels in a food chain. While bioaccumulation modeling focuses on uptake from the environment (e.g., water), biomagnification involves dietary uptake.

Specific modeling studies focusing on the biomagnification potential of this compound or its close structural analogs were not identified in the reviewed literature. However, substances with low bioaccumulation potential, as indicated by BCF values well below the regulatory thresholds, are generally considered to have a low potential for biomagnification.

Emerging Research Directions and Future Perspectives for Isopentyl P Anisate Studies

Interdisciplinary Research Paradigms and Collaborations

The future study of isopentyl p-anisate will increasingly rely on interdisciplinary approaches, fostering collaborations between traditionally separate scientific fields. The development of "profragrances," which are precursor molecules that release volatile compounds like esters under specific conditions, exemplifies this trend. This area of research is not confined to organic chemistry but extends into supramolecular science, physical chemistry, analytical chemistry, and materials science to control the release of scents over time. researchgate.net

Such collaborations are essential for innovation. For instance, the study of flavor and fragrance esters involves a synergistic effort between:

Chemists: Synthesizing and characterizing novel ester compounds.

Food Scientists and Technologists: Evaluating the sensory profiles and stability of these esters in food matrices.

Biologists and Entomologists: Investigating the role of esters as natural signaling molecules, such as pheromones, which can have applications in agriculture and pest control. solubilityofthings.com

This collaborative paradigm accelerates the translation of fundamental research into practical applications, from creating longer-lasting perfumes to developing environmentally friendly crop protection strategies.

Applications in Materials Science and Functional Materials Development

While primarily known for its aromatic properties, the structural motifs of this compound hold potential for the development of new functional materials. The parent molecule, p-anisic acid (4-methoxybenzoic acid), is already utilized as an intermediate in the synthesis of high-performance polymers and resins, contributing to their durability and chemical resistance. smolecule.com This suggests that esters derived from it, like this compound, could be explored as monomers or additives in polymer chemistry.

Future research could focus on incorporating the p-anisate moiety into polymer backbones to create materials with specific properties. For example, propynyl (B12738560) p-methoxybenzoic acid, a related ester, is considered a candidate for developing new polymers or coatings with unique characteristics. ontosight.ai The isopentyl group, with its branched alkyl structure, could influence properties such as solubility, viscosity, and thermal behavior in these materials. The potential for creating bioactive (co)oligoesters containing p-anisic acid for cosmetic applications has also been demonstrated, where the polymer acts as a delivery system for the active ingredient. mdpi.com

Structural ComponentPotential Contribution to Material PropertiesResearch Direction
p-Anisate MoietyUV resistance, thermal stability, potential for liquid crystal formation.Incorporation into polyester (B1180765) or polyamide backbones.
Isopentyl GroupIncreased solubility in organic media, modification of glass transition temperature.Use as a plasticizer or a modifier in polymer formulations.
Ester LinkagePotential for biodegradability, controlled release of constituents.Development of biodegradable polymers and profragrance materials.

Advancements in Sustainable Chemical Synthesis and Process Engineering

The chemical industry is increasingly moving towards greener and more sustainable manufacturing processes. For esters like this compound, this involves a shift away from traditional acid-catalyzed methods like Fischer esterification, which often require harsh conditions and can generate significant waste. thermofisher.comresearchgate.net The future of its synthesis lies in biocatalysis and green chemistry.

Enzymatic synthesis, particularly using lipases, has emerged as a highly attractive alternative. eurekaselect.comresearchgate.net This approach offers several key advantages:

Mild Reaction Conditions: Reactions are typically carried out at moderate temperatures and atmospheric pressure, reducing energy consumption. nih.gov

High Selectivity: Enzymes can exhibit high regioselectivity and enantioselectivity, leading to purer products with fewer byproducts. researchgate.net

Environmental Compatibility: Biocatalytic processes are considered environmentally friendly and align with the principles of green chemistry. nih.gov

"Natural" Labeling: Products synthesized enzymatically can often be labeled as "natural," which increases their market value, especially in the food and cosmetic industries. eurekaselect.comresearchgate.net

Research is focused on optimizing these enzymatic processes through the use of immobilized enzymes for easier catalyst recovery and reuse, and exploring novel reaction media like ionic liquids or deep eutectic solvents to enhance reaction rates and yields. eurekaselect.comrsc.orgnih.gov Continuous flow reactors are also being developed to enable industrial-scale green synthesis of esters. rsc.org

Synthesis MethodKey FeaturesFuture Research Focus
Traditional (e.g., Fischer Esterification)Acid catalyst, high temperature, reversible reaction. thermofisher.comImproving efficiency through water removal and process intensification. libretexts.org
Enzymatic (Biocatalysis)Mild conditions, high selectivity, green process. nih.govImmobilization techniques, use of novel solvents, continuous flow systems. rsc.orgmdpi.com
Acid Anhydride (B1165640) RouteSlower than acyl chlorides but applicable to phenols. libretexts.orgCatalyst development to increase reaction rates.

Integration of Computational and Experimental Methodologies for Predictive Research

The synergy between computational modeling and experimental work is set to revolutionize the study of chemical compounds. For this compound, computational methods can predict a wide range of properties, guiding experimental efforts and reducing the need for laborious trial-and-error approaches.

Quantitative Structure-Property Relationship (QSPR): These models establish mathematical correlations between the molecular structure of esters and their physicochemical properties, such as viscosity index and pour point, which is crucial for applications like lubricants. sci-hub.se

Molecular Dynamics (MD) Simulations: MD simulations can be used to predict bulk properties like viscosity and density for pure esters and their mixtures at various temperatures, providing valuable data for formulation development. acs.org

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target. It can be used to screen for potential biological activities by simulating the interaction of this compound with various enzymes or receptors. researchgate.netmdpi.comnih.gov For example, docking studies have been used to evaluate the binding affinity of benzoate (B1203000) derivatives to targets like estrogen receptors. mdpi.com

Density Functional Theory (DFT): DFT calculations can be employed to optimize molecular geometries and predict electronic properties, which are fundamental to understanding the reactivity and spectroscopic characteristics of the compound. nih.gov

These predictive models, when validated by experimental data, can create a high-throughput screening process to identify new applications for this compound or to design new esters with desired properties for pharmaceuticals, materials, or fragrances. arxiv.org

Exploration of Novel Biological Activities and Targets for Fundamental Understanding

The structural components of this compound—the p-anisate (p-methoxybenzoate) and ester moieties—are present in numerous compounds with known biological activities. This provides a strong rationale for exploring the untapped therapeutic potential of this compound itself.

Derivatives of p-hydroxybenzoic acid and p-methoxybenzoic acid have been shown to possess a range of biological effects, including:

Antimicrobial and Antifungal Activity: Benzoate esters are known for their preservative qualities, and studies have shown that compounds with the p-anisate structure can exhibit antimicrobial properties. ontosight.aiglobalresearchonline.net

Antioxidant and Anti-inflammatory Properties: The phenolic structure inherent in the anisate group is often associated with antioxidant activity. smolecule.commdpi.com

Potential Anticancer Effects: Certain derivatives of p-methoxybenzoic acid have been investigated for their ability to inhibit the growth of cancer cells. smolecule.com

Future research will likely involve systematic screening of this compound against a wide array of biological targets. Molecular docking and other computational tools can guide this process by identifying potential protein targets. mdpi.comnih.gov Understanding how the interplay between the aromatic ring, the methoxy (B1213986) group, and the isopentyl ester chain influences biological activity could lead to the discovery of novel therapeutic agents or provide a deeper understanding of how small molecules interact with biological systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.